Cas no 736948-71-3 (2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one)

2-{[(2-Hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at the 5-position and a 2-hydroxyethylaminomethyl moiety at the 2-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to its fused ring system and functional group versatility. The hydroxyethylamino side chain enhances solubility and bioavailability, while the phenyl and thienopyrimidinone scaffold may contribute to binding affinity in biological targets. Its synthetic utility lies in its adaptability for further derivatization, making it a valuable intermediate for the development of bioactive molecules, including kinase inhibitors or antimicrobial agents.
2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one structure
736948-71-3 structure
Product Name:2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS No:736948-71-3
MF:C15H15N3O2S
MW:301.363501787186
CID:3106497
PubChem ID:2414068
Update Time:2025-10-31

2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
    • AKOS000122344
    • SR-01000049670-1
    • 736948-71-3
    • SR-01000049670
    • 2-{[(2-hydroxyethyl)amino]methyl}-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • EN300-07869
    • Inchi: 1S/C15H15N3O2S/c19-7-6-16-8-12-17-14(20)13-11(9-21-15(13)18-12)10-4-2-1-3-5-10/h1-5,9,16,19H,6-8H2,(H,17,18,20)
    • InChI Key: NEQOXEWXQNLFLV-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)C2C(NC(CNCCO)=NC1=2)=O

Computed Properties

  • Exact Mass: 301.08849790Da
  • Monoisotopic Mass: 301.08849790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 102Ų

2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Pricemore >>

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2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one Related Literature

Additional information on 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Comprehensive Overview of 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 736948-71-3)

The compound 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 736948-71-3) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate thieno[2,3-d]pyrimidin-4(3H)-one core, combined with a phenyl substituent and a hydroxyethylamino side chain, makes it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or modulator of cellular signaling pathways, aligning with current trends in targeted cancer therapies and precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. The 2-{[(2-hydroxyethyl)amino]methyl} moiety in this compound enhances its solubility and bioavailability, addressing a common challenge in drug development. This feature resonates with trending searches like "improving drug solubility" and "bioavailability optimization strategies," which are frequently queried by pharmaceutical professionals and students alike.

The thieno[2,3-d]pyrimidine framework of this compound is structurally analogous to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. This property has sparked investigations into its potential for treating inflammatory and autoimmune disorders, topics highly searched in connection with "next-generation immunomodulators." Furthermore, its 5-phenyl substitution may contribute to selective binding affinity, a key focus area in structure-activity relationship (SAR) studies—a term often explored in medicinal chemistry forums.

From a synthetic chemistry perspective, the preparation of CAS No. 736948-71-3 involves multi-step organic transformations, including palladium-catalyzed cross-coupling and reductive amination. These methods align with the growing interest in "green chemistry" and "catalytic efficiency," as evidenced by their prominence in academic literature and industry webinars. The compound’s hydroxyethyl group also offers a handle for further derivatization, making it a valuable intermediate in combinatorial chemistry libraries.

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, techniques frequently searched by quality control analysts. Its stability under physiological conditions is another area of exploration, tying into popular queries like "drug degradation pathways" and "metabolite identification." Notably, the compound’s 3H-one tautomeric form may influence its pharmacokinetic profile, a subtopic gaining traction in ADME (Absorption, Distribution, Metabolism, Excretion) research circles.

Beyond pharmaceuticals, 2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has potential applications in material science, particularly in designing organic semiconductors due to its conjugated system. This intersects with the booming field of "flexible electronics," a hot topic in engineering and materials science communities. The compound’s fluorescence properties, attributable to its thienopyrimidine core, could also be exploited in sensor development, another area witnessing exponential growth.

In conclusion, CAS No. 736948-71-3 represents a multifaceted compound with cross-disciplinary relevance. Its structural features cater to contemporary research themes such as "fragment-based drug design" and "multi-target therapeutics," while its synthetic accessibility meets industrial scalability demands. As the scientific community continues to explore its full potential, this compound is poised to remain a subject of intense study and innovation.

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